1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with ethyl, fluorothiophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.
Attachment of the Fluorothiophenyl Group: The fluorothiophenyl group can be attached through a nucleophilic substitution reaction using a fluorothiophenyl halide.
Ethylation: The final step involves the ethylation of the pyrazole nitrogen using an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorothiophenyl group.
Scientific Research Applications
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorothiophenyl and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-[(5-chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine
- 1-ethyl-N-[(5-bromothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine
- 1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine
Uniqueness
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorothiophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F4N3S |
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Molecular Weight |
293.29 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H11F4N3S/c1-2-18-6-8(10(17-18)11(13,14)15)16-5-7-3-4-9(12)19-7/h3-4,6,16H,2,5H2,1H3 |
InChI Key |
XLWBQTLJKGZSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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